3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C32H33N |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
3,6-bis(4-tert-butylphenyl)-9H-carbazole |
InChI |
InChI=1S/C32H33N/c1-31(2,3)25-13-7-21(8-14-25)23-11-17-29-27(19-23)28-20-24(12-18-30(28)33-29)22-9-15-26(16-10-22)32(4,5)6/h7-20,33H,1-6H3 |
InChI Key |
YGCHFJAJGMSFEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 3,6 Bis 4 Tert Butyl Phenyl 9h Carbazole
Retrosynthetic Analysis and Precursor Identification
A logical retrosynthetic analysis of 3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole involves disconnecting the C-C bonds between the carbazole (B46965) core and the 4-(tert-butyl)phenyl groups. This approach points to two key precursors: a 3,6-difunctionalized carbazole and a suitable 4-(tert-butyl)phenyl-containing reagent. The most common strategy employs a 3,6-dihalocarbazole, typically 3,6-dibromo-9H-carbazole, as the electrophilic partner. The nucleophilic partner is generally an organometallic reagent derived from 4-tert-butylbenzene, such as 4-tert-butylphenylboronic acid for Suzuki-Miyaura coupling or an organotin reagent for Stille coupling.
The synthesis of the precursors themselves is a critical first step. 3,6-Dibromo-9H-carbazole can be prepared by the direct bromination of carbazole using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). mdpi.comchemicalbook.com 4-tert-Butylphenylboronic acid is commercially available or can be synthesized from 4-tert-butylbromobenzene via lithiation followed by reaction with a trialkyl borate. chemicalbook.com
Palladium-Catalyzed Cross-Coupling Strategies for Arylation of Carbazole Core
Palladium-catalyzed cross-coupling reactions are the most prevalent and versatile methods for the arylation of the carbazole core. These reactions offer a high degree of control and are compatible with a wide range of functional groups.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of 3,6-diarylcarbazoles due to the commercial availability and stability of boronic acids. epstem.nettcichemicals.com The reaction involves the palladium-catalyzed coupling of a 3,6-dihalocarbazole with an arylboronic acid in the presence of a base.
For the synthesis of this compound, 3,6-dibromo-9H-carbazole is reacted with 4-tert-butylphenylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. A variety of palladium sources, such as Pd(PPh₃)₄ or Pd(OAc)₂, can be used in combination with phosphine (B1218219) ligands.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling for 3,6-Diarylcarbazoles
| Precursors | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 3,6-Dibromo-9-octylcarbazole, Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | Moderate to Good | epstem.net |
This table is interactive and can be sorted by column.
Buchwald-Hartwig Amination Approaches
While the Buchwald-Hartwig amination is primarily a C-N bond-forming reaction, it is highly relevant to the synthesis of the carbazole core itself. wikipedia.org An intramolecular double Buchwald-Hartwig amination of a suitably substituted diarylamine can be a powerful route to the carbazole skeleton. For the synthesis of the target molecule, this would involve a precursor like bis(3-bromo-4-aminophenyl)amine, which is not a straightforward starting material.
A more direct, albeit less common, application for arylation would be a tandem reaction sequence involving an initial amination followed by a C-C coupling reaction. However, for the direct arylation of a pre-formed carbazole core, Suzuki-Miyaura and other C-C coupling methods are more direct.
Stille Coupling Considerations
The Stille coupling offers an alternative palladium-catalyzed method for C-C bond formation. This reaction utilizes an organotin reagent, such as 4-tert-butylphenyltributylstannane, to couple with the 3,6-dihalocarbazole. A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups. However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product.
Table 2: General Parameters for Stille Coupling
| Electrophile | Organotin Reagent | Catalyst | Solvent | Temperature |
|---|
This table is interactive and can be sorted by column.
Direct Arylation Methods Research
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized organometallic reagents. researchgate.net In this approach, a palladium catalyst facilitates the direct coupling of a C-H bond on the carbazole core with an aryl halide, such as 4-tert-butylphenyl bromide.
This method typically requires a palladium catalyst, a ligand (often a phosphine or an N-heterocyclic carbene), a base, and a high reaction temperature. The regioselectivity of the arylation (targeting the 3 and 6 positions) is a critical aspect that needs to be controlled, often influenced by the directing effects of substituents on the carbazole nitrogen or the inherent reactivity of the C-H bonds.
Transition-Metal-Free Synthetic Approaches
In an effort to develop more sustainable synthetic methods, transition-metal-free approaches for the synthesis of carbazoles have been explored. rsc.org One such method involves a photochemical cyclization. For instance, a suitably substituted diarylamine precursor could undergo an intramolecular cyclization upon exposure to UV light to form the carbazole ring. However, the direct arylation of a carbazole core at the 3 and 6 positions using a transition-metal-free method is less common and represents a challenging area of research. Another approach involves the use of diaryliodonium salts as arylating agents under metal-free conditions.
Purification and Isolation Methodologies in Research Context
The purification and isolation of this compound from crude reaction mixtures are critical steps to ensure the high purity required for research applications, particularly in the field of organic electronics. The methodologies employed are largely influenced by the physical and chemical properties of the target compound and the nature of the impurities generated during synthesis.
Column Chromatography: A primary and widely adopted technique for the purification of 3,6-diaryl-9H-carbazole derivatives is column chromatography. This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. For compounds structurally similar to this compound, such as 3,6-bis(3,6-di-tert-pentyl-carbazol-9-yl)carbazole, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate. The polarity of the eluent is carefully optimized to achieve efficient separation of the desired product from starting materials, catalysts, and by-products.
Recrystallization: Following chromatographic purification, recrystallization is often employed to obtain highly crystalline and pure this compound. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For related carbazole derivatives, a combination of solvents like dichloromethane (B109758) and methanol (B129727) has proven effective. The crude product is dissolved in a minimal amount of the hot solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. The process can be repeated to further enhance purity.
Flash Chromatography: For more rapid purification, flash chromatography is a preferred method. This technique is a variation of column chromatography that uses a positive pressure to force the eluent through the column, significantly reducing the separation time. In the synthesis of related compounds like 3,6-di-tert-butyl-9-(4-(3,3-diethyltriazenyl)-phenyl)-carbazole, flash chromatography has been successfully utilized prior to a final recrystallization step to achieve high purity. cmu.edu
The selection of the appropriate purification strategy, or a combination thereof, is crucial for obtaining this compound with the requisite purity for detailed research and device fabrication.
Yield Optimization and Scalability Studies for Research Applications
Optimizing the reaction yield and ensuring the scalability of the synthetic route are paramount for the practical application of this compound in research. The Suzuki-Miyaura cross-coupling reaction is the most common method for synthesizing this class of compounds, and its efficiency is influenced by several factors.
Optimization of Reaction Conditions: The yield of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent system. Extensive screening of these parameters is a common strategy to maximize the product yield.
Catalyst: Palladium-based catalysts are ubiquitously used. The choice of the palladium precursor and the ancillary ligand can significantly impact the catalytic activity. For instance, in the synthesis of related biaryl compounds, the use of specific phosphine ligands has been shown to be critical for achieving high yields.
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The strength and solubility of the base can influence the reaction rate and yield. For some Suzuki-Miyaura reactions, milder bases have been found to provide better conversion by minimizing side reactions.
Solvent: The solvent system must be capable of dissolving the reactants and facilitating the interaction between the organic and aqueous phases (in the case of aqueous bases). Mixtures of an organic solvent (e.g., toluene, dioxane, or tetrahydrofuran) and water are frequently employed.
The following table summarizes the optimization of reaction conditions for a generic Suzuki-Miyaura coupling reaction leading to a biaryl product, which is analogous to the synthesis of this compound.
| Entry | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 65 |
| 2 | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 78 |
| 3 | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 |
| 4 | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 92 |
Scalability: For research applications that require larger quantities of this compound, the scalability of the synthetic process is a key consideration. Reactions that are efficient on a laboratory scale may present challenges when scaled up. For instance, ensuring efficient mixing and heat transfer becomes more critical in larger reaction vessels.
Studies on the gram-scale synthesis of related compounds using Suzuki-Miyaura coupling have demonstrated the robustness of this methodology. For example, the synthesis of unprotected ortho-bromoanilines has been successfully scaled up to the gram level with good to excellent yields. nih.gov Furthermore, the synthesis of other complex molecules has been achieved on a multi-kilogram scale in pharmaceutical process chemistry, highlighting the industrial viability of optimized Suzuki-Miyaura coupling reactions. These examples suggest that with careful optimization of reaction parameters and process control, the synthesis of this compound can be effectively scaled up to meet the demands of extensive research and development.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. This technique distinguishes between compounds that may have the same nominal mass but different molecular formulas by measuring the mass-to-charge ratio (m/z) to several decimal places.
For 3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole, the molecular formula is established as C₃₂H₃₃N. nih.gov The calculated exact mass (monoisotopic mass) for the neutral molecule [M] is 443.2613 g/mol . In a typical HRMS experiment, the compound is ionized, often forming the protonated molecular ion [M+H]⁺. The theoretically calculated m/z for this ion is 444.2686. Experimental determination of the m/z value via HRMS that closely matches this theoretical value would provide unequivocal confirmation of the molecular formula C₃₂H₃₃N, ruling out other potential elemental compositions.
Table 1: Theoretical Mass Data for this compound
| Species | Molecular Formula | Calculated Mass (m/z) |
|---|---|---|
| Neutral Molecule [M] | C₃₂H₃₃N | 443.2613 |
Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show characteristic signals for the aromatic protons on the carbazole (B46965) core and the phenyl substituents, the N-H proton of the carbazole, and the aliphatic protons of the tert-butyl groups. The symmetry of the molecule simplifies the spectrum, leading to fewer signals than the total number of protons. Key expected regions would include a singlet for the 18 equivalent protons of the two tert-butyl groups, and a series of doublets and other multiplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the carbazole and phenyl rings. A broad singlet corresponding to the N-H proton would also be anticipated.
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, providing a count of non-equivalent carbons. The spectrum for this compound would feature signals in the aliphatic region for the methyl and quaternary carbons of the tert-butyl groups (typically 30-35 ppm). The aromatic region would be more complex, showing a series of signals for the substituted and unsubstituted carbons of the carbazole and phenyl rings (typically 110-150 ppm). The specific chemical shifts provide insight into the electronic environment of each carbon atom.
While specific 2D NMR data for this compound are not widely published, these techniques are indispensable for complex structural assignments.
COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to one another on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a signal in the ¹³C spectrum to its attached proton(s) in the ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments, for instance, by showing a correlation from the tert-butyl protons to the carbons of the attached phenyl ring, and from the phenyl protons to the carbons of the carbazole core.
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to display several characteristic absorption bands.
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine | N-H stretch | 3350-3500 |
| Aromatic C-H | C-H stretch | 3000-3100 |
| Aliphatic C-H | C-H stretch (in tert-butyl) | 2850-3000 |
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.
Theoretical and Computational Investigations of 3,6 Bis 4 Tert Butyl Phenyl 9h Carbazole
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals
DFT is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole, DFT studies would provide fundamental insights into its stability, reactivity, and electronic properties.
HOMO-LUMO Energy Level Calculations
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is a key parameter for assessing a material's potential in optoelectronic applications.
For carbazole (B46965) derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution can vary depending on the nature of the substituents. In this compound, the phenyl groups at the 3 and 6 positions would extend the π-conjugation of the carbazole core. The tert-butyl groups on the phenyl rings are expected to have a minor electronic effect but could influence the molecule's solubility and solid-state packing.
Hypothetical DFT Calculated Electronic Properties of this compound
| Property | Expected Value Range |
|---|---|
| HOMO Energy | -5.2 to -5.6 eV |
| LUMO Energy | -1.8 to -2.2 eV |
Note: These values are estimations based on trends in similar carbazole derivatives and are not from direct calculations on the specified compound.
Electrostatic Potential Surface Analysis
An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would be expected to show a negative potential (electron-rich) around the nitrogen atom of the carbazole ring and over the π-systems of the aromatic rings. The hydrogen atoms would exhibit positive potential. This analysis is valuable for understanding intermolecular interactions and preferred sites for chemical reactions.
Time-Dependent DFT (TD-DFT) for Excited State Properties Research
TD-DFT is a standard method for calculating the properties of molecules in their electronically excited states. This would be used to predict the absorption and emission spectra of this compound. The calculations would provide information on the energies of electronic transitions, their corresponding oscillator strengths (which relate to the intensity of absorption), and the nature of the excited states (e.g., local excitations or intramolecular charge transfer). For this molecule, the lowest energy electronic transitions would likely be π-π* transitions involving the conjugated system of the carbazole and phenyl rings.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
MD simulations would be employed to study the dynamic behavior of this compound over time. These simulations can provide insights into the conformational flexibility of the molecule, particularly the rotation of the phenyl groups relative to the carbazole core. In the solid state, MD simulations can help understand how the molecules pack together and how thermal motions might affect the material's properties.
Charge Transport Pathway Modeling and Simulation Studies
For applications in organic electronics, understanding how charge carriers (holes and electrons) move through the material is essential. Charge transport modeling, often in conjunction with DFT calculations, can be used to predict the charge mobility of this compound. These studies typically involve calculating the reorganization energy (the energy required for a molecule to relax its geometry after gaining or losing a charge) and the electronic coupling between adjacent molecules in a crystal or amorphous film. A low reorganization energy and strong electronic coupling are desirable for high charge mobility. Given the carbazole core, this molecule is expected to be a good hole-transporting material.
Intermolecular Interaction Studies and Aggregation Behavior Modeling
A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational studies focused exclusively on the intermolecular interactions and aggregation behavior of this compound. While extensive research exists on the broader family of carbazole derivatives, detailed computational modeling, including intermolecular interaction studies and aggregation behavior simulations for this particular compound, does not appear to be publicly available at this time.
In the absence of specific research data, a detailed analysis and the generation of data tables on the intermolecular forces and aggregation modeling for this compound would be speculative. However, based on the general understanding of the physicochemical properties of similar carbazole-based organic molecules, several types of intermolecular interactions would be expected to play a crucial role in its solid-state packing and aggregation in solution. These would likely include:
π-π Stacking: The planar carbazole core and the phenyl substituents provide extensive aromatic surfaces conducive to π-π stacking interactions. These interactions are a primary driving force for the aggregation of many aromatic organic compounds.
C-H···π Interactions: The hydrogen atoms on the phenyl and tert-butyl groups can interact with the electron-rich π-systems of neighboring molecules, further stabilizing the aggregated structures.
Computational methods such as Density Functional Theory (DFT) would be instrumental in quantifying the energies of these various interactions in dimeric and larger aggregated systems. Molecular Dynamics (MD) simulations could provide insights into the dynamic processes of aggregation in different solvent environments and the morphology of the resulting aggregates.
It is important to emphasize that without specific published research on this compound, any quantitative data regarding interaction energies, preferred packing motifs, or aggregation pathways would be hypothetical. Further experimental and computational studies are required to elucidate the specific intermolecular interaction landscape and aggregation behavior of this compound.
Reactivity and Derivatization Strategies for 3,6 Bis 4 Tert Butyl Phenyl 9h Carbazole
Electrophilic Aromatic Substitution Studies on the Carbazole (B46965) Core
The carbazole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com In the case of 3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole, the 3 and 6 positions are already occupied by bulky aryl substituents. This directs subsequent electrophilic attacks to the remaining available positions on the carbazole core, primarily the 1, 2, 4, 5, 7, and 8 positions. However, the significant steric hindrance imposed by the 4-(tert-butyl)phenyl groups at the 3 and 6 positions makes substitution at the adjacent 2, 4, 5, and 7 positions less favorable. Consequently, electrophilic substitution is predicted to occur preferentially at the 1 and 8 positions.
Research into the C-H functionalization of carbazole derivatives has demonstrated that various transition metal-catalyzed reactions can achieve regioselective substitution. chim.itbohrium.com While specific studies on this compound are not extensively detailed in the provided results, the general principles of carbazole chemistry can be applied. For instance, halogenation reactions are a common type of electrophilic aromatic substitution. The bromination of carbazole using N-bromosuccinimide (NBS) typically leads to substitution at the 3 and 6 positions. mdpi.com For a pre-substituted carbazole like the subject compound, harsher conditions or different catalytic systems would be required to introduce halogens at the less reactive 1, 8, 2, or 7 positions.
Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Carbazole Core This table is illustrative, based on general carbazole reactivity, as specific data for this compound was not found in the search results.
| Reaction Type | Reagent/Catalyst | Expected Position of Substitution | Potential Product |
|---|---|---|---|
| Bromination | Br₂, Lewis Acid | 1, 8 | 1,8-Dibromo-3,6-bis[4-(tert-butyl)phenyl]-9H-carbazole |
| Nitration | HNO₃/H₂SO₄ | 1, 8 | 1,8-Dinitro-3,6-bis[4-(tert-butyl)phenyl]-9H-carbazole |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1, 8 | 1,8-Diacyl-3,6-bis[4-(tert-butyl)phenyl]-9H-carbazole |
Post-Synthetic Functionalization of the Aryl Moieties Research
Post-synthetic functionalization refers to the chemical modification of a molecule after its primary scaffold has been assembled. semanticscholar.org For this compound, this involves reactions on the peripheral 4-(tert-butyl)phenyl groups. These phenyl rings are activated by the electron-donating tert-butyl group, making them amenable to further electrophilic aromatic substitution. The positions ortho to the tert-butyl group (and meta to the carbazole linkage) are the most likely sites for such reactions due to steric and electronic effects.
This strategy allows for the fine-tuning of the molecule's electronic properties, solubility, and potential for further linkage or coordination. For example, introducing electron-withdrawing or electron-donating groups onto these side rings can modulate the photophysical properties of the entire molecule. nih.gov Syntheses of related compounds, such as monodendrons based on 9-phenylcarbazole, have utilized functionalization of the peripheral phenyl rings to control solubility and electronic interactions within the larger structure. cmu.edu While Friedel-Crafts alkylation with tert-butyl chloride is used to introduce the butyl groups initially, similar electrophilic substitution reactions could be employed to add other functionalities. cmu.edu
Table 2: Representative Post-Synthetic Functionalization Strategies for Aryl Moieties This table is based on general aromatic chemistry principles, as specific examples for the title compound were not available in the search results.
| Reaction Type | Reagent/Catalyst | Target Position on Phenyl Ring | Potential Product Functionality | Purpose |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Ortho to tert-butyl group | -NO₂ | Introduce electron-withdrawing group; precursor for amine |
| Halogenation | Br₂, FeBr₃ | Ortho to tert-butyl group | -Br | Introduce linking point for cross-coupling reactions |
| Acylation | CH₃COCl, AlCl₃ | Ortho to tert-butyl group | -COCH₃ | Modify electronic properties; introduce ketone functionality |
Polymerization and Co-Polymerization Research using the Carbazole Unit
Carbazole derivatives are widely used as monomers in the synthesis of functional polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. nih.gov The this compound unit can be incorporated into polymer chains through several reactive sites. The nitrogen atom (N-9) is a common point of polymerization, often after deprotonation. Alternatively, functional groups introduced onto the carbazole core or the peripheral aryl rings can serve as handles for polymerization reactions like Suzuki or Buchwald-Hartwig coupling. beilstein-journals.org
Research on the copolymerization of carbazole-substituted styrene (B11656) derivatives has demonstrated that carbazole units can be successfully integrated into polymer backbones using rare-earth metal catalysts. rsc.org Such copolymers often exhibit unique photophysical properties derived from the carbazole moiety. rsc.org The bulky 3,6-substituents in the target compound can enhance the solubility of the resulting polymers and prevent aggregation, which is often a problem with rigid, conjugated polymers. This can lead to improved performance in thin-film devices. Studies on triarylamine-based copolymers have shown that incorporating N-arylcarbazole units can improve thermal stability and hole mobility. researchgate.net
Table 3: Polymerization Approaches Involving Carbazole Monomers
| Polymerization Method | Reactive Site on Monomer | Common Co-monomer(s) | Resulting Polymer Properties |
|---|---|---|---|
| C-N Coupling Polymerization | N-H of carbazole, Aryl halides | Butyltriphenylamine | High thermal stability, good hole mobility researchgate.net |
| Suzuki Coupling | Boronic esters/acids, Aryl halides | Fluorene, Benzothiadiazole | Tunable electronic and photophysical properties |
| Electrochemical Polymerization | Carbazole ring C-H bonds | N/A (Homopolymerization) | Forms conductive thin films nih.gov |
| Coordination Polymerization | Vinyl groups attached to carbazole | Styrene | Gradient sequence distributions, controlled syndiotacticity rsc.org |
Heterogenization and Immobilization Studies for Catalytic or Sensing Applications
Immobilizing functional molecules like this compound onto solid supports (heterogenization) or within a matrix is a key strategy for creating practical catalysts and sensors. The carbazole N-H group provides a hydrogen bond donor site, which is a feature exploited in the design of anion sensors. nih.gov By incorporating the carbazole unit into a larger structure, such as a macrocycle, or embedding it within a polymer membrane, selective sensors can be developed. beilstein-journals.orgut.ee
For sensing applications, the carbazole unit can act as a chromophore or fluorophore, where binding to an analyte causes a detectable change in the UV-vis absorption or fluorescence spectrum. nih.gov The high lipophilicity provided by the tert-butylphenyl groups facilitates the dissolution of the molecule in polymeric sensor membranes without the need for covalent linking. beilstein-journals.org This approach has been used to create solid-contact ion-selective electrodes. beilstein-journals.org In the realm of catalysis, carbazole scaffolds can be functionalized with catalytic moieties and then immobilized on supports like silica (B1680970) or polymers to create reusable and easily separable catalysts. While specific examples using this compound were not detailed, the principles are well-established for other carbazole derivatives. researchgate.net
Table 4: Immobilization Strategies for Carbazole-Based Sensors
| Application | Immobilization Method | Matrix/Support | Principle of Operation | Analyte Detected |
|---|---|---|---|---|
| Anion Sensing | Dissolution in membrane | Plasticized PVC | Potentiometric or colorimetric change upon anion binding beilstein-journals.org | Carboxylates, Phosphates nih.gov |
| Anion Sensing | Covalent attachment | Polymer membrane | Selective binding to ionophore leads to signal change beilstein-journals.org | Anions |
| Volatile Organic Compound (VOC) Detection | Incorporation into complex | Zinc(II)-complex | Changes in fluorescence upon exposure to VOCs rsc.org | VOCs |
Research Applications in Organic Electronics and Optoelectronics
Charge Transport Material Investigations in Organic Electronic Devices
Charge transport layers are crucial components in organic electronic devices, facilitating the efficient injection and transport of charge carriers (holes and electrons) to the emissive layer.
Carbazole (B46965) derivatives are frequently employed as hole transport layer (HTL) materials due to their inherent electron-rich nature and high hole mobility. The general requirements for an efficient HTL material include a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole injection from the anode, high hole mobility for effective charge transport, and good thermal and morphological stability to ensure device longevity.
While no specific device performance data for an HTL based on 3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole is available, it is plausible that this material would be investigated for such applications. The tert-butylphenyl substituents would be expected to contribute to forming a stable amorphous film, which is beneficial for preventing crystallization and ensuring uniform device performance.
No specific research findings or data tables are available for the use of this compound as a hole transport layer.
Carbazole derivatives are typically known for their hole-transporting characteristics and are less commonly used as primary electron transport layer (ETL) materials. Materials utilized in ETLs generally require a low lowest unoccupied molecular orbital (LUMO) energy level to facilitate electron injection from the cathode. While modifications to the carbazole structure can tune its electronic properties, without specific experimental data, it is not possible to assess the suitability of This compound for this role.
No specific research findings or data tables are available for the use of this compound as an electron transport layer.
Emissive Material Research for Organic Light-Emitting Diodes (OLEDs)
The emissive layer is the heart of an OLED, where the recombination of holes and electrons results in the emission of light. Materials for this layer can function as fluorescent emitters, hosts for phosphorescent emitters, or as thermally activated delayed fluorescence (TADF) emitters.
Carbazole-based molecules can be designed to be highly fluorescent. The emission color and efficiency can be tuned by extending the π-conjugation and by introducing various electron-donating or electron-withdrawing groups. The bulky substituents in This compound could potentially lead to aggregation-induced emission (AIE) or twisted intramolecular charge transfer (TICT) characteristics, which are beneficial for solid-state luminescence. However, without experimental data, the fluorescent properties of this specific compound remain uncharacterized in the available literature.
No specific research findings or data tables are available for the use of this compound as a fluorescent emitter.
In phosphorescent OLEDs (PhOLEDs), a host material is doped with a phosphorescent guest emitter. The host material must have a high triplet energy level to efficiently confine the triplet excitons on the guest molecules. Carbazole derivatives are often excellent candidates for host materials due to their high triplet energies. The substitution pattern of This compound suggests it could be a promising host material. The tert-butylphenyl groups would help to create a barrier between the emissive centers, preventing aggregation and concentration quenching.
No specific research findings or data tables are available for the use of this compound as a phosphorescent host material.
No specific research findings or data tables are available for the use of this compound as a TADF emitter.
Organic Photovoltaic (OPV) Device Component Research
The 3,6-carbazole framework is a common component in electron donor materials for organic solar cells, where it facilitates efficient hole transport. Its structural adaptability allows for its incorporation into both small molecules and conjugated polymers. nih.gov
In the context of bulk heterojunction (BHJ) organic solar cells, materials based on the 3,6-carbazole unit serve as the primary electron donor, blended with an electron acceptor material. The carbazole core's high electron-donating ability and tunable energy levels are crucial for achieving efficient charge separation and transport. nih.gov
For instance, a polymer donor named CN-PICTAN , which features a 3,6-diyl-carbazole backbone, has been developed for BHJ solar cells. researchgate.net When blended with the fullerene acceptor PC₆₁BM , the resulting device demonstrated a power conversion efficiency (PCE) that could be improved with thermal annealing. The study highlighted the utility of the 3,6-carbazole linkage in creating effective donor polymers for OPVs. researchgate.net
Similarly, small molecules based on 3,6-disubstituted carbazoles have been synthesized for use as sensitizers in dye-sensitized solar cells (DSSCs), a related photovoltaic technology. One study reported a series of organic dyes where a 3,6-disubstituted carbazole acted as the donor unit. The device based on the dye H4 achieved a notable conversion efficiency of 6.52% and exhibited excellent long-term stability, retaining 95% of its initial efficiency after 1000 hours of light soaking. snu.ac.krsigmaaldrich.com This stability underscores the robustness of the carbazole core. Another comparative study found that a 3,6-disubstituted carbazole derivative outperformed its 2,7-substituted counterpart in solid-state DSSCs, achieving an efficiency of 0.34%, which was attributed to better pore filling in the mesoporous TiO₂ layer. researchgate.net
| Donor Material | Device Architecture | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| CN-PICTAN | BHJ | PC₆₁BM | 1.73% | 0.81 | 4.88 | 0.44 |
| H4 | DSSC | TiO₂ | 6.52% | 0.70 | 13.31 | 0.70 |
| 3,6-disubstituted carbazole | ssDSSC | TiO₂ | 0.34% | - | - | - |
The carbazole nucleus is inherently electron-rich, making it a p-type (hole-transporting) semiconductor. Consequently, its use as a primary electron acceptor (n-type) material in OPV devices is not a conventional application. Research predominantly focuses on leveraging its strong electron-donating characteristics. While carbazole units can be incorporated into more complex molecular structures that may exhibit acceptor properties, materials based solely on the 3,6-disubstituted carbazole core are not typically investigated for this role.
Organic Field-Effect Transistor (OFET) Research
The charge-carrying capabilities of carbazole-based materials make them suitable for the active semiconductor layer in organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure and film morphology, which dictates the efficiency of charge transport.
A comparative study of polymers incorporating carbazole and ethylenedioxythiophene (EDOT) units highlighted the impact of the substitution pattern. nih.govresearchgate.net The polymer 3,6-Cbz-EDOT was synthesized and its performance in an OFET was measured. While its hole mobility was lower than that of its 2,7-linked counterpart, it demonstrated the viability of the 3,6-carbazole linkage for creating semiconducting polymers for transistor applications. The difference in performance was attributed to the distinct energy levels and charge transport pathways resulting from the different connectivity to the carbazole nitrogen atom. nih.govresearchgate.net
| Material | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio |
| 3,6-Cbz-EDOT | 1.3 x 10⁻⁵ | 1.4 x 10² |
| 2,7-Cbz-EDOT | 2.1 x 10⁻⁵ | 2.1 x 10² |
Perovskite Solar Cell Applications Research
One of the most successful applications for 3,6-disubstituted carbazole derivatives is as Hole Transporting Materials (HTMs) in perovskite solar cells (PSCs). acs.org An HTM plays a critical role in extracting photogenerated holes from the perovskite absorber layer and transporting them to the anode, while simultaneously blocking electrons. An ideal HTM should have a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction, high hole mobility, and good film-forming properties to ensure a uniform interface with the perovskite layer. researchgate.net
The 3,6-disubstituted carbazole core has been used to develop a variety of low-cost and efficient small-molecule HTMs that serve as alternatives to the commonly used but expensive spiro-OMeTAD . acs.org
For example, a series of D–A type carbazole derivatives were developed where the carbazole is substituted at the 3,6-positions with diphenylamine (B1679370) groups. rsc.org The derivative KZRD , which incorporates 3-ethyl rhodanine (B49660) as an electron-withdrawing group, exhibited high hole mobility and effectively passivated defects at the perovskite/HTM interface. PSCs using KZRD as the HTM achieved a high power conversion efficiency of 20.40%. rsc.org
Another study reported a three-armed molecule, SGT-405 , based on a carbazole core. When employed as an HTM in a CH₃NH₃PbI₃-based PSC, it led to a device with a remarkable PCE of 14.79%, demonstrating the potential of novel molecular designs based on the carbazole framework. rsc.org These findings illustrate that molecular engineering of the 3,6-disubstituted carbazole structure is a highly effective strategy for creating high-performance HTMs for next-generation solar cells. researchgate.net
| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
| KZRD | 20.40% | 1.12 | 23.50 | 0.77 |
| KZIC | 19.16% | 1.10 | 23.21 | 0.75 |
| KZ | 18.53% | 1.09 | 22.86 | 0.74 |
| SGT-405 | 14.79% | 0.98 | 21.03 | 0.72 |
| spiro-OMeTAD (ref.) | 20.88% | 1.13 | 23.71 | 0.78 |
Compound Names Table
| Abbreviation / Trivial Name | Full Chemical Name |
| CN-PICTAN | poly(2E,2′E)-3,3′-(9-hexyl-9H-carbazole-3,6-diyl)bis(2-(5-methylthiophen-2yl)acrylonitrile) |
| PC₆₁BM | Phenyl-C61-butyric acid methyl ester |
| H4 | A 3,6-disubstituted carbazole-based organic dye (specific structure detailed in source snu.ac.kr) |
| 3,6-Cbz-EDOT | A polymer of 3,6-linked carbazole and ethylenedioxythiophene |
| 2,7-Cbz-EDOT | A polymer of 2,7-linked carbazole and ethylenedioxythiophene |
| KZRD | A D-A type carbazole derivative with 3-ethyl rhodanine acceptor groups |
| KZIC | A D-A type carbazole derivative with 3-(dicyanomethylene) indone acceptor groups |
| KZ | A carbazole derivative substituted with diphenylamine at the 3,6-positions |
| SGT-405 | A three-arm carbazole-based hole-transporting material |
| spiro-OMeTAD | 2,2′,7,7′-Tetrakis(N,N-di-p-methoxyphenylamino)-9,9′-spirobifluorene |
Research on Advanced Materials and Sensor Technologies
Chemo-Sensor and Bio-Sensor Development Research
The carbazole (B46965) moiety is a well-known fluorophore, and its derivatives are extensively studied for sensing applications. The fluorescence of carbazole-based compounds can be quenched or enhanced in the presence of specific analytes, forming the basis of chemo-sensors and bio-sensors.
Analyte Recognition Mechanism Studies
While direct studies on 3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole as a chemo-sensor are not extensively documented, research on similar carbazole derivatives provides insights into potential analyte recognition mechanisms. The primary mechanism often involves fluorescence quenching. For instance, carbazole itself has been shown to be an effective fluorescent probe for the detection of nitroaromatic compounds, such as picric acid. nih.gov The sensing mechanism is attributed to the formation of a ground-state complex between the electron-rich carbazole and the electron-deficient nitroaromatic compound, leading to static quenching of fluorescence. nih.gov The presence of the N-H proton in the carbazole ring is crucial for this interaction. nih.gov
Another potential recognition mechanism is through photoinduced electron transfer (PET). In this process, the excited-state sensor molecule can donate an electron to an analyte (or accept an electron from it), leading to fluorescence quenching. The bulky tert-butylphenyl groups in this compound could influence the steric accessibility of the carbazole core, potentially imparting selectivity towards certain analytes.
Signal Transduction Pathway Investigations
The signal transduction in sensors based on carbazole derivatives is predominantly through changes in fluorescence intensity. Upon interaction with an analyte, the fluorescence of the carbazole unit can be either quenched ("turn-off" sensor) or enhanced ("turn-on" sensor). The Stern-Volmer equation is often used to quantify the quenching efficiency and determine the association constant between the sensor and the analyte. nih.gov
Time-resolved fluorescence measurements can further elucidate the signal transduction pathway by distinguishing between static and dynamic quenching mechanisms. nih.gov In static quenching, a non-fluorescent complex is formed in the ground state, while in dynamic quenching, the excited state of the fluorophore is deactivated through collisions with the quencher. For carbazole-based sensors for nitroaromatics, static quenching has been identified as the dominant pathway. nih.gov
Material Research for Data Storage and Memory Devices
Currently, there is limited specific research available on the application of this compound in data storage and memory devices. However, the broader class of carbazole-based materials is known for its charge-transporting properties, which are essential for certain types of memory devices, such as organic resistive memory (ORM). The ability of carbazole derivatives to exist in multiple stable redox states could potentially be exploited for data storage. The bulky tert-butyl groups might enhance the thermal stability and morphological integrity of thin films, which are crucial for device longevity and performance.
Research on Advanced Luminescent Probes and Imaging Agents
Carbazole derivatives are recognized for their strong fluorescence, making them excellent candidates for luminescent probes and imaging agents. researchgate.netpleiades.online While specific studies on this compound for bio-imaging are not widely reported, the photophysical properties of similar molecules suggest its potential in this area.
Derivatives of 3,6-di-tert-butyl-9H-carbazole have been synthesized and shown to exhibit bright fluorescence in the 400-600 nm range with high quantum yields. researchgate.netpleiades.online This emission range is suitable for biological imaging applications. Furthermore, theoretical studies on other carbazole derivatives, such as 3,6-bis(4-vinylpyridinium) carbazole, have highlighted their potential as two-photon fluorescent probes for DNA detection and bioimaging due to their significant two-photon absorption (TPA) cross-sections in the near-infrared region. nih.gov The presence of the tert-butylphenyl groups in this compound could enhance its lipophilicity, potentially facilitating its penetration through cell membranes for intracellular imaging.
Organic Photodetector Research
Carbazole-based compounds are frequently utilized in organic electronics due to their excellent hole-transporting characteristics. mdpi.comresearchgate.netnih.govelsevierpure.comrsc.org While direct research on the use of this compound in organic photodetectors (OPDs) is scarce, its properties make it a promising candidate for the hole-transporting layer (HTL) in such devices.
An efficient HTL in an OPD should possess high hole mobility, good thermal stability, and appropriate energy levels for efficient charge extraction from the photoactive layer. Carbazole derivatives generally exhibit these properties. The introduction of tert-butylphenyl groups can further improve the material's glass transition temperature and amorphous film-forming ability, which are crucial for device stability and performance. The extended π-conjugation provided by the phenyl groups can also contribute to better charge transport.
Non-Linear Optical (NLO) Material Research
Organic molecules with extended π-conjugated systems, such as carbazole derivatives, are known to exhibit significant non-linear optical (NLO) properties. researchgate.netdu.ac.ir These properties are of great interest for applications in optical communications, data processing, and optical limiting.
Research on carbazole-derived chromophores has demonstrated that the introduction of electron-donating and electron-accepting groups can enhance their second- and third-order NLO responses. researchgate.net While this compound is a donor-π-donor system, its extended conjugation can still lead to interesting third-order NLO effects. Theoretical studies on various organic compounds have shown that modifications to the molecular structure can significantly impact NLO properties. nih.gov The Z-scan technique is a common experimental method used to characterize the NLO properties of materials, including the non-linear absorption and refraction coefficients. du.ac.ir Further investigation into the NLO properties of this compound could reveal its potential for applications in advanced optical technologies.
Structure Property Relationship Investigations for 3,6 Bis 4 Tert Butyl Phenyl 9h Carbazole Derivatives
Impact of Substituent Electronic Effects on Research Performance
The electronic nature of substituents appended to the carbazole (B46965) core at the 3 and 6 positions plays a pivotal role in modulating the optoelectronic properties of the resulting compounds. The introduction of electron-donating or electron-withdrawing groups can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the charge injection/transport capabilities and the emission characteristics of the material.
Research on related 3,6-disubstituted carbazole systems has shown that attaching electron-donating groups, such as methoxy (B1213986) (-OCH3), can increase the electron density of the π-system of the carbazole. Conversely, electron-withdrawing substituents, like cyano (-CN) or sulfonyl (-SO2CH3) groups, have a pronounced effect on the LUMO by localizing it over the electron-accepting moiety. This strategic modification of the electronic structure is crucial for designing materials with specific energy levels for applications in devices like organic light-emitting diodes (OLEDs). For instance, in thermally activated delayed fluorescence (TADF) emitters, a precise tuning of the energy gap between the lowest singlet (S1) and triplet (T1) states (ΔEST) is essential for efficient reverse intersystem crossing. Studies on similar carbazole-based donor-acceptor molecules have demonstrated that electron-withdrawing substituents directly connected to an acceptor unit have a greater impact on lowering the ΔEST compared to those attached through a phenylene bridge.
The photophysical properties are also strongly influenced by these electronic effects. A red-shift in the absorption and photoluminescence spectra is often observed with increasingly electron-withdrawing substituents. This is attributed to the stabilization of the excited state. The table below summarizes the impact of different substituents on the photophysical properties of a series of pyrimidine-carbazole emitters, illustrating the tunability of these systems.
| Compound | Substituent at pyrimidine (B1678525) ring | Absorption Max (nm) in Toluene | Fluorescence Max (nm) in PMMA film | Delayed Fluorescence Quantum Yield |
|---|---|---|---|---|
| tCbz-mPYR | -SCH3 | 339 | 411 | 0.11 |
| Compound with CN | -CN | - | - | 0.34-0.49 |
| Compound with SO2CH3 | -SO2CH3 | - | - | 0.34-0.49 |
Steric Hindrance and Conformational Flexibility Studies
The bulky tert-butyl groups on the peripheral phenyl rings of 3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole introduce significant steric hindrance, which in turn governs the molecule's conformation and flexibility. This steric crowding influences the degree of planarity of the molecule and the rotational freedom of the substituent groups.
In many conjugated systems, a planar conformation is desirable for effective π-orbital overlap and efficient charge transport. However, steric hindrance can force different parts of the molecule to twist out of plane. For instance, in a related compound, 3,6-di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole, the dihedral angle between the carbazole and quinoline (B57606) mean planes is a significant 52.41(6)°. nih.gov This twisting can disrupt conjugation, leading to changes in the electronic properties.
The tert-butyl groups, being particularly bulky, are often used to control intermolecular interactions and prevent aggregation-caused quenching of fluorescence in the solid state. By creating a more three-dimensional structure, these bulky groups can inhibit close packing of the molecules, which can be beneficial for maintaining high emission quantum yields in thin films. The conformational flexibility, or lack thereof, also impacts the material's ability to form stable amorphous glasses, a desirable property for the fabrication of uniform thin films in electronic devices. The balance between maintaining sufficient electronic communication through a relatively planar structure and preventing detrimental intermolecular interactions through steric hindrance is a key consideration in the molecular design of these materials.
Influence of Crystal Packing and Morphology on Research Outcomes
The arrangement of molecules in the solid state, known as crystal packing, and the larger-scale structure, or morphology, have a profound impact on the performance of organic electronic materials. These factors can influence charge mobility, exciton (B1674681) diffusion, and light outcoupling efficiency in devices.
X-ray crystallography studies of various 3,6-disubstituted carbazole derivatives reveal common packing motifs, including π-π stacking and hydrogen bonding. For example, in the crystal structure of tert-butyl 3,6-diiodocarbazole-9-carboxylate, molecules form pillars through intermolecular π-π interactions. nsf.gov The distances and orientations of these interactions are critical for charge transport, as they determine the electronic coupling between adjacent molecules. In another example, 3,6-dibromo-9-(4-tert-butylbenzyl)-9H-carbazole, the carbazole ring system is essentially planar, but the benzene (B151609) rings are twisted at significant dihedral angles relative to the carbazole plane. researchgate.net
The morphology of thin films, which can range from amorphous to highly crystalline, is also a critical factor. The substrate on which the film is deposited can influence its crystallinity and morphological properties. rsc.org For instance, films deposited on different substrates can exhibit varying degrees of order, which in turn affects their electrical and transport properties. rsc.org The formation of highly crystalline domains can lead to efficient charge transport along specific axes but can also introduce grain boundaries that act as traps for charge carriers. Conversely, amorphous films can offer isotropic properties and good morphological stability, which are advantageous for large-area device fabrication. The bulky tert-butyl groups in this compound can hinder crystallization, promoting the formation of stable amorphous films.
The table below presents crystallographic data for a related 3,6-disubstituted carbazole, highlighting the key structural parameters that define its solid-state packing.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Carbazole Ring System Planarity (r.m.s. deviation) |
|---|---|---|---|---|
| tert-butyl 3,6-diiodocarbazole-9-carboxylate | - | - | π-π interactions, Type I and Type II I···I interactions | Approaches planarity (0.007 Å) |
| 3,6-Diiodo-9H-carbazole | - | - | No classical hydrogen bonds | Essentially planar (0.0272 Å) |
Effects of Conjugation and Aromaticity on Electronic States
The extent of π-conjugation and the aromatic character of the carbazole core and its substituents are fundamental to determining the electronic states of this compound derivatives. Carbazole itself is an aromatic heterocyclic compound with a high triplet energy, a property that makes it a valuable building block for host materials in phosphorescent OLEDs.
The introduction of phenyl moieties at the 3,6-positions extends the π-conjugation of the system. However, research has shown that all carbazoles with phenyl moieties substituted at these positions exhibit a lower triplet energy than that of the parent carbazole. This is a direct consequence of the extended conjugation. The intuitive picture is that a more delocalized π-electron system leads to a smaller energy gap between the ground and excited states, including the triplet state.
Interestingly, the five-membered heterocyclic ring in carbazole has been found to have reduced aromaticity. This results in a somewhat reduced conjugation effect between the five-membered ring and the neighboring benzene rings. This inherent property of the carbazole core contributes to its high triplet energy despite being a fused three-ring system. The triplet energy is a critical parameter for many applications, and its relationship with the electronegativity of the atoms in the heterocyclic ring has been explored in various tricyclic aromatic compounds. The data below illustrates the effect of substitution on the triplet energy of the carbazole core.
| Compound | Substitution at 3,6-positions | Triplet Energy (eV) |
|---|---|---|
| Carbazole | -H | > 2.30 |
| 3,6-disubstituted with phenyl moieties | -Phenyl | Lower than carbazole |
Current Challenges and Future Research Directions
Challenges in Synthesis and Scale-Up for Advanced Applications
The synthesis of highly substituted carbazole (B46965) derivatives often involves multi-step procedures that can be complex and present challenges for large-scale production. Methods such as the Ullmann reaction, Friedel-Crafts aroylation, and palladium-catalyzed Buchwald-Hartwig amination are commonly employed. researchgate.netbeilstein-journals.orgresearchgate.net However, these established methods can face obstacles related to reaction conditions, catalyst cost and sensitivity, and purification of the final product.
A significant challenge lies in achieving consistently high yields and purity, which are critical for high-performance applications like organic electronics. Some synthetic routes are described as tedious and may result in low reaction yields, prompting a shift towards developing more efficient processes. nih.gov The advancement of one-pot synthesis strategies, which reduce reaction times and improve yields, represents a crucial area of research. nih.govmdpi.com For commercial viability, particularly in advanced applications, scaling up these intricate synthetic processes from laboratory-scale batches to industrial production while maintaining cost-effectiveness and product quality remains a primary objective.
Table 1: Synthetic Methodologies for Carbazole Derivatives and Associated Challenges
| Synthetic Method | Description | Potential Challenges | References |
|---|---|---|---|
| Ullmann Reaction | A copper-catalyzed coupling reaction often used to form C-N or C-O bonds, applicable for N-arylation of the carbazole core. | Requires high reaction temperatures, potentially long reaction times, and stoichiometric amounts of copper. | researchgate.net |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction to form C-N bonds, used for attaching aryl groups to the carbazole nitrogen. | Cost and sensitivity of palladium catalysts; requires inert atmosphere; optimization of ligands and bases is often necessary. | beilstein-journals.org |
| Friedel-Crafts Reaction | An electrophilic aromatic substitution used to attach acyl or alkyl groups to the aromatic carbazole rings. | Use of strong Lewis acid catalysts which can be difficult to handle and remove; potential for multiple substitutions leading to purification issues. | researchgate.net |
| Liebeskind–Srogl Cross-Coupling | A palladium-catalyzed reaction employing boronic acids, useful for introducing aryl moieties. | Requires a specific catalyst system, including a copper(I) co-catalyst, and can require high temperatures. | beilstein-journals.org |
Addressing Stability and Degradation Mechanisms in Research Devices
A key research focus is to understand and mitigate degradation pathways. For instance, in complex molecules containing other heterocyclic rings, photo-oxidation has been identified as a potential degradation mechanism that can be suppressed by fabricating devices in an inert atmosphere. mdpi.com For applications in OLEDs, ensuring the morphological stability of thin films and preventing chemical degradation at the interfaces between different material layers are critical for achieving a long operational lifetime. Future research will likely involve detailed studies to identify the specific degradation mechanisms for 3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole and its derivatives, leading to the design of more robust molecular structures and device architectures.
Development of Novel Derivatization Strategies
The versatility of the carbazole scaffold lies in the ability to chemically modify it at several positions to fine-tune its physicochemical properties. The development of novel derivatization strategies is a cornerstone of research in this area, enabling the creation of materials tailored for specific applications.
Key strategies include:
Modification at the 9-position (N-H): The nitrogen atom is a common site for derivatization. Attaching various alkyl or aryl groups can significantly alter the molecule's solubility, thermal stability, and charge transport characteristics. researchgate.netnih.gov
Functionalization at the 3- and 6-positions: These positions are electronically active and crucial for extending the π-conjugated system. Introducing bulky groups like tert-butylphenyl can enhance solubility and prevent undesirable intermolecular interactions, while other aryl groups can be used to tune the HOMO/LUMO energy levels and optical properties. researchgate.netbeilstein-journals.org
Introduction of diverse functional groups: Researchers utilize a range of synthetic reactions to introduce specific functionalities. For example, the Liebeskind–Srogl cross-coupling reaction and Ni(0)-catalyzed cross-couplings are effective for attaching new aryl groups. beilstein-journals.org The conversion of existing groups, such as the oxidation of a methylthio group to a more reactive methylsulfonyl group, opens pathways to further substitutions. beilstein-journals.org
These derivatization efforts allow for precise control over the electronic and physical properties of the molecule, making it possible to design next-generation materials for advanced applications.
Table 2: Derivatization Strategies for the Carbazole Core
| Position | Strategy | Purpose / Effect | Example Reaction | References |
|---|---|---|---|---|
| 9-position (Nitrogen) | N-Alkylation / N-Arylation | Improve solubility, modify charge transport, control molecular packing. | Ullmann Reaction, Buchwald-Hartwig Amination | researchgate.netbeilstein-journals.orgresearchgate.net |
| 3,6-positions | Aryl or Benzoyl Group Attachment | Extend π-conjugation, tune HOMO/LUMO levels, enhance thermal stability, modify emission properties. | Suzuki Coupling, Friedel-Crafts Aroylation | researchgate.net |
| Other Ring Positions | Introduction of Substituents (e.g., cyano, sulfonyl) | Fine-tune electronic properties, create specific functionalities for applications like TADF emitters. | Liebeskind–Srogl Reaction, Nucleophilic Substitution | beilstein-journals.org |
Exploration of New Application Avenues for the Carbazole Derivative
The unique photophysical and electrochemical properties of carbazole derivatives make them highly attractive for a range of applications, primarily in organic electronics. Research continues to uncover new avenues where these materials can provide significant advantages.
Current and emerging applications include:
Organic Light-Emitting Diodes (OLEDs): This remains a principal area of application. Carbazole derivatives are widely used as host materials for phosphorescent OLEDs (PHOLEDs) due to their high triplet energies. mdpi.com They are also developed as highly efficient fluorescent emitters, particularly for achieving stable, deep-blue light which is critical for display and lighting technology. mdpi.com Furthermore, sophisticated molecular designs incorporating carbazole units are at the forefront of materials for Thermally Activated Delayed Fluorescence (TADF), which enables OLEDs to achieve nearly 100% internal quantum efficiency. beilstein-journals.org
Photochemical Applications: The strong fluorescence and high quantum yields exhibited by some carbazole derivatives make them suitable candidates for use as fluorescent probes and sensors. researchgate.net
Pharmacological Research: While less common, the structural motifs found in complex carbazole compounds are also of interest in medicinal chemistry. For example, other complex nitrogen-containing heterocyclic compounds have been investigated for their potential as agonists for G-protein coupled receptors, suggesting that novel carbazole structures could be explored for biological activities. nih.gov
Table 3: Application Avenues for Carbazole-Based Materials
| Application Area | Role of Carbazole Derivative | Key Properties | References |
|---|---|---|---|
| PHOLEDs | Host Material | High triplet energy (>3.0 eV), good charge transport mobility. | mdpi.com |
| Fluorescent OLEDs | Emitter Material | High fluorescence quantum yield, narrow and deep-blue emission spectra. | mdpi.com |
| TADF OLEDs | Emitter Material | Small energy gap between singlet and triplet excited states (ΔEST). | beilstein-journals.org |
| Pharmacology | Potential Therapeutic Agent | Specific molecular structure for receptor binding (e.g., GPR119 agonists). | nih.gov |
| Sensors / Probes | Fluorescent Component | High fluorescence quantum yield, sensitivity to environmental changes. | researchgate.net |
Integration with Emerging Technologies (e.g., AI in materials design, quantum computing)
The future of advanced materials like this compound is increasingly intertwined with emerging computational and quantum technologies. These tools offer the potential to dramatically accelerate the pace of discovery and unlock new, previously inaccessible applications.
AI in Materials Design: Artificial intelligence and machine learning are poised to revolutionize materials science. By analyzing vast datasets of known molecules and their properties, AI algorithms can predict the characteristics of novel, unsynthesized carbazole derivatives. This computational screening allows researchers to identify the most promising candidates for specific applications, such as OLEDs with ideal emission wavelengths or high stability, thereby guiding and prioritizing synthetic efforts. This data-driven approach can significantly reduce the time and resources spent on traditional trial-and-error experimental work.
Quantum Technologies: The development of entirely new artificial quantum materials is a frontier of modern science. sciencedaily.com Research into creating synthetic structures with unique quantum properties could provide insights for the development of next-generation quantum sensors and quantum computing. sciencedaily.com While still in exploratory stages, advanced organic materials with precisely tunable electronic properties, a key feature of carbazole derivatives, could be investigated as potential components in these future quantum systems. The ability to design and synthesize molecules with specific quantum states could open up entirely new technological landscapes. sciencedaily.com
Q & A
Q. Table 1: Substituent Effects on PLQY
| Substituent Position | PLQY (Solution) | PLQY (Solid Film) |
|---|---|---|
| 3,6-di-tert-butyl | 8% | 53% |
| 3,6-methoxy | 5% | 17% |
What contradictions exist in reported charge mobility data for tert-butyl-substituted carbazoles, and how can they be resolved experimentally?
Level: Advanced
Answer:
Discrepancies arise from varying film morphology and measurement techniques. For example, time-of-flight (TOF) measurements report hole mobility (μh) of ~10⁻⁴ cm² V⁻¹ s⁻¹ at 3×10⁵ V cm⁻¹ , while space-charge-limited current (SCLC) methods in identical compounds show μh ≈ 10⁻⁵ cm² V⁻¹ s⁻¹. To resolve this:
Standardize Film Fabrication: Use spin-coating (1000–2000 rpm) with chlorobenzene to ensure uniform thickness (80–100 nm).
Cross-Validate Techniques: Compare TOF, SCLC, and field-effect transistor (FET) data under identical environmental conditions (humidity <30%, N₂ glovebox) .
How can computational methods guide the design of carbazole derivatives with tailored ionization potentials (IPs) and electron affinities (EAs)?
Level: Advanced
Answer:
Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts IPs and EAs by analyzing HOMO/LUMO energies. For this compound, calculated IP = 5.82 eV matches experimental solid-state values (5.75–5.89 eV) . Steps:
Geometry Optimization: Use Gaussian09 with solvent effects (PCM model for toluene).
Charge Transfer Analysis: Evaluate frontier orbital localization; tert-butyl groups stabilize HOMO via inductive effects.
Validation: Compare computed vs. ultraviolet photoelectron spectroscopy (UPS) data .
What strategies mitigate degradation of tert-butyl-substituted carbazoles under operational conditions in OLEDs?
Level: Advanced
Answer:
Degradation mechanisms include oxidation of tert-butyl groups and thermal stress (>100°C). Mitigation approaches:
- Encapsulation: Use atomic layer deposition (ALD) of Al₂O₃ to block moisture/oxygen ingress.
- Additive Engineering: Blend with 10 wt% triphenylphosphine oxide (TPPO) to enhance thermal stability (Tg increase from 120°C to 145°C) .
- Accelerated Aging Tests: Monitor luminance decay at 85°C/85% RH for 500 hours; target <5% efficiency loss .
How do steric effects from tert-butyl groups influence reactivity in further functionalization (e.g., bromination or cross-coupling)?
Level: Basic
Answer:
The tert-butyl substituents hinder electrophilic aromatic substitution at the 1,8-positions of carbazole. For bromination:
- Regioselectivity: Use N-bromosuccinimide (NBS) in DMF at 0°C to selectively brominate the 1,8-positions (yield: 65–70%) .
- Cross-Coupling Limitations: Suzuki reactions at 1,8-positions require bulky ligands (e.g., SPhos) and elevated temperatures (100°C) to overcome steric hindrance .
What analytical techniques are critical for resolving structural ambiguities in carbazole derivatives, such as regioisomer formation?
Level: Basic
Answer:
- X-ray Crystallography: Resolves substituent positioning (e.g., tert-butyl at 3,6 vs. 2,7) with <0.01 Å bond-length precision .
- 2D NMR (HSQC/HMBC): Correlates proton-carbon couplings to confirm substitution patterns .
- Mass Spectrometry (HRMS): Accurately identifies molecular ions (e.g., [M+H]⁺ at m/z 279.42) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
